molecular formula C23H22ClN7O3 B2558973 (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone CAS No. 920228-56-4

(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone

Cat. No.: B2558973
CAS No.: 920228-56-4
M. Wt: 479.93
InChI Key: GTESOVZAKHFZAH-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These derivatives have been studied as novel CDK2 inhibitors, which are appealing targets for cancer treatment .


Molecular Structure Analysis

The molecular structure of this compound is likely optimized using computational chemistry software, such as GAUSSIAN . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .

Scientific Research Applications

Synthesis and Biological Activities

The compound has been a focal point in the synthesis of heterocyclic compounds, including pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives. These synthesized compounds have been evaluated for antimicrobial activity, showing variable results against bacterial and fungal strains (El-Agrody et al., 2001).

Another study focused on the synthesis of 1,2,4-triazole derivatives, which included the transformation of specific intermediates to yield compounds with demonstrated antimicrobial activities. This exploration highlights the chemical versatility and potential therapeutic applications of derivatives related to the parent compound (Bektaş et al., 2007).

Further research into the structural modifications of this compound has led to the development of derivatives with anticancer and antituberculosis properties. Specific derivatives have shown significant activity against human breast cancer cell lines and the Mycobacterium tuberculosis strain, underscoring the compound's potential in developing new therapeutic agents (Mallikarjuna et al., 2014).

Antagonistic Activities

The research on derivatives of the focal compound has also extended into the exploration of their antagonist activities. For example, some derivatives have been evaluated for their potential as 5-HT2 receptor antagonists, showing promise for applications in neurological and psychiatric disorders (Watanabe et al., 1992).

Mechanism of Action

Target of Action

The primary target of the compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase .

Mode of Action

The compound this compound interacts with CDK2 by inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase and thus halting cell proliferation .

Biochemical Pathways

The compound this compound affects the CDK2/cyclin A2 pathway . By inhibiting CDK2, the compound disrupts the formation of the CDK2/cyclin A2 complex, which is necessary for the transition from the G1 phase to the S phase of the cell cycle . This disruption leads to cell cycle arrest and potentially induces apoptosis .

Pharmacokinetics

The compound’s inhibitory activity against cdk2 suggests that it can penetrate cell membranes to interact with its intracellular target .

Result of Action

The result of the action of the compound this compound is the inhibition of cell proliferation . By disrupting the CDK2/cyclin A2 pathway, the compound induces cell cycle arrest, which can lead to apoptosis .

Action Environment

The action environment of the compound this compound is within the cellular environment, specifically within cells that are in the process of proliferating . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of other signaling molecules, the state of the cell cycle, and the overall health of the cell .

Future Directions

The compound shows promise as a novel CDK2 inhibitor for cancer treatment . Future research could focus on further investigations of its effects on cell cycle progression and apoptosis induction, as well as its potential use in combination with other treatments .

Properties

IUPAC Name

[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN7O3/c1-33-18-8-3-15(13-19(18)34-2)23(32)30-11-9-29(10-12-30)21-20-22(26-14-25-21)31(28-27-20)17-6-4-16(24)5-7-17/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTESOVZAKHFZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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